molecular formula C17H23N3O6 B1597983 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid CAS No. 885274-17-9

2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid

Cat. No.: B1597983
CAS No.: 885274-17-9
M. Wt: 365.4 g/mol
InChI Key: PNYKVACQPIQWMX-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid is a synthetic organic compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group, a nitrophenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid typically involves multiple steps:

    Formation of the Boc-protected piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.

    Nitration of phenylacetic acid: Phenylacetic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitrophenylacetic acid.

    Coupling reaction: The Boc-protected piperazine is then coupled with 3-nitrophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc-protected piperazine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Oxidation: Nitro derivatives of the phenyl ring.

    Reduction: 2-(4-Boc-piperazinyl)-2-(3-aminophenyl)acetic acid.

    Substitution: Free amine derivatives of the piperazine ring.

Scientific Research Applications

2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes.

    Chemical Biology: It serves as a building block for the development of chemical probes to investigate biological pathways.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid: Similar structure but with the nitro group in the para position.

    2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid: Similar structure but with the nitro group in the ortho position.

    2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its electronic properties and reactivity. This positioning can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-9-7-18(8-10-19)14(15(21)22)12-5-4-6-13(11-12)20(24)25/h4-6,11,14H,7-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYKVACQPIQWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376105
Record name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-17-9
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-(3-nitrophenyl)-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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